molecular formula C18H16FN3O2 B2843930 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 954599-29-2

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Cat. No.: B2843930
CAS No.: 954599-29-2
M. Wt: 325.343
InChI Key: VVQLNYKUOHURPT-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

One of the primary applications of compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is in the development of new pharmaceuticals. For example, compounds with a benzothiazole or oxadiazole moiety have been investigated for their potential as kinase inhibitors with anticancer activities. Specifically, N-benzyl substituted acetamide derivatives containing thiazole have shown inhibition of c-Src kinase, indicating their potential in cancer treatment (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Light Harvesting

Compounds structurally related to this compound have also been studied for their application in photovoltaic cells. For instance, some bioactive benzothiazolinone acetamide analogs have been analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection, which are critical parameters for photovoltaic efficiency (Mary et al., 2020).

Coordination Chemistry

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes are not only of interest for their structural and bonding characteristics but also for their potential applications in areas such as catalysis, molecular recognition, and as precursors for materials with specific magnetic and electronic properties (Chkirate et al., 2019).

Antimicrobial and Antifungal Activities

Further research into similar compounds has revealed antimicrobial and antifungal properties, making them candidates for developing new antibacterial and antifungal drugs. Studies have shown that certain acetamide derivatives possess significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential as therapeutic agents (Parikh & Joshi, 2014).

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)10-16(23)20-18-22-21-17(24-18)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQLNYKUOHURPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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